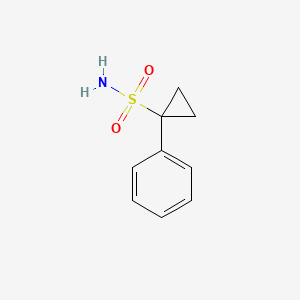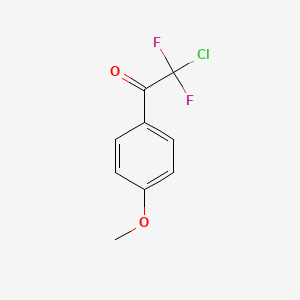![molecular formula C6H5N3O B7810331 1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7810331.png)
1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
9-Deazahypoxanthine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 9-Deazahypoxanthine could lead to the formation of various oxidized derivatives, while reduction could yield reduced forms of the compound .
Scientific Research Applications
9-Deazahypoxanthine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Deazahypoxanthine involves its interaction with purine nucleoside phosphorylase. This enzyme plays a crucial role in the salvage pathway of nucleotide synthesis, which is essential for the survival and proliferation of cells. By binding to this enzyme, 9-Deazahypoxanthine can inhibit its activity, potentially affecting the growth and survival of Mycobacterium tuberculosis .
Comparison with Similar Compounds
9-Deazahypoxanthine can be compared with other similar compounds, such as:
Hypoxanthine: A naturally occurring purine derivative that also interacts with purine nucleoside phosphorylase.
Allopurinol: A medication used to treat gout that inhibits xanthine oxidase, another enzyme involved in purine metabolism.
Thioguanine: A chemotherapy drug that incorporates into DNA and RNA, disrupting nucleotide synthesis.
The uniqueness of 9-Deazahypoxanthine lies in its specific interaction with purine nucleoside phosphorylase of Mycobacterium tuberculosis, making it a valuable tool for studying this pathogen .
Properties
IUPAC Name |
1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=C1NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
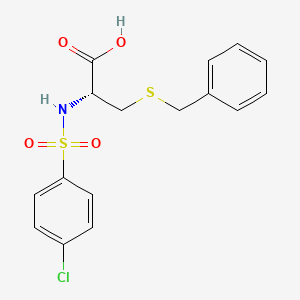
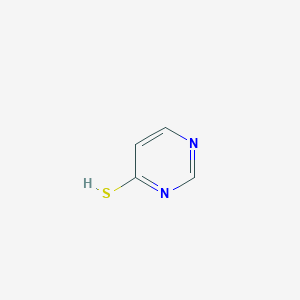

![N-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7810276.png)
![1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7810283.png)
![1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7810306.png)
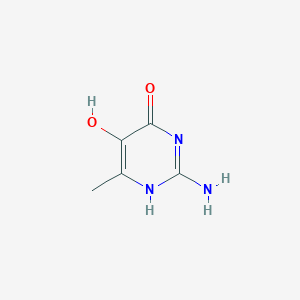
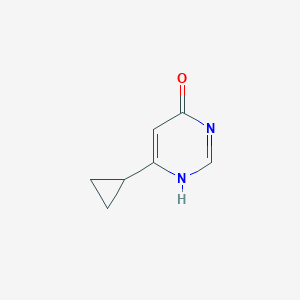
![1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B7810326.png)
![3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7810337.png)
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7810343.png)
![Bicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B7810358.png)
